REACTION_SMILES
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[Cl:1][CH:2]1[C:3](=[O:8])[NH:4][C:5](=[O:7])[NH:6]1.[O:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1.[OH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[CH:2]1([c:13]2[cH:12][cH:11][c:10]([OH:9])[cH:15][cH:14]2)[C:3](=[O:8])[NH:4][C:5](=[O:7])[NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)C(Cl)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(c2ccc(O)cc2)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |